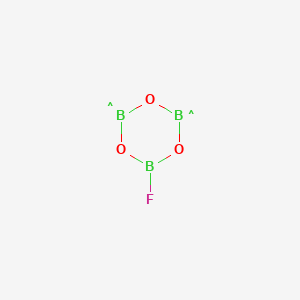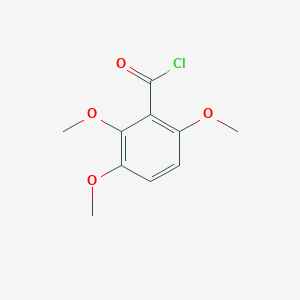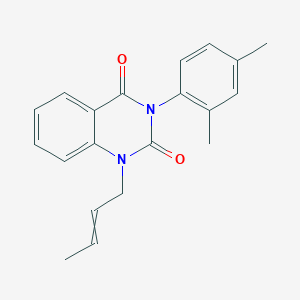
1-(But-2-en-1-yl)-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-2-en-1-yl)-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Substitution Reactions: Introduction of the but-2-en-1-yl and 2,4-dimethylphenyl groups can be carried out through substitution reactions using appropriate alkylating agents and aryl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(But-2-en-1-yl)-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(But-2-en-1-yl)-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
1-(But-2-en-1-yl)quinazoline-2,4(1H,3H)-dione: Lacking the 2,4-dimethylphenyl group.
3-(2,4-Dimethylphenyl)quinazoline-2,4(1H,3H)-dione: Lacking the but-2-en-1-yl group.
Uniqueness
1-(But-2-en-1-yl)-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both the but-2-en-1-yl and 2,4-dimethylphenyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Propiedades
Número CAS |
60942-84-9 |
|---|---|
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1-but-2-enyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C20H20N2O2/c1-4-5-12-21-18-9-7-6-8-16(18)19(23)22(20(21)24)17-11-10-14(2)13-15(17)3/h4-11,13H,12H2,1-3H3 |
Clave InChI |
FCXXOPLKNKJQGK-UHFFFAOYSA-N |
SMILES canónico |
CC=CCN1C2=CC=CC=C2C(=O)N(C1=O)C3=C(C=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




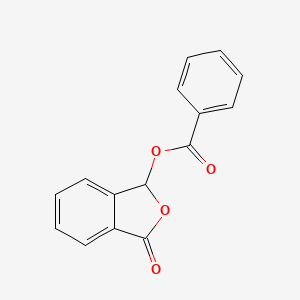

![2-Hydroxy-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14612077.png)

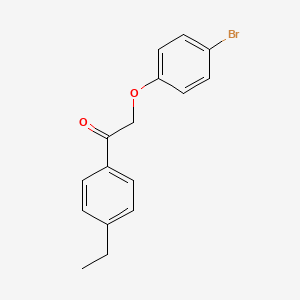
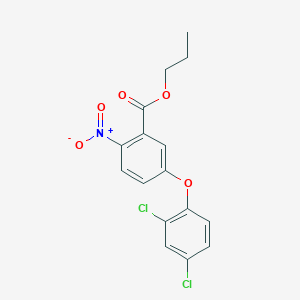
![1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14612092.png)
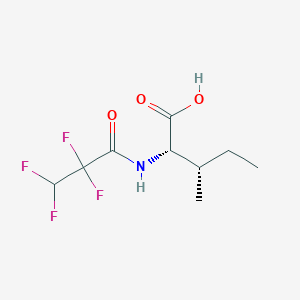
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14612103.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide](/img/structure/B14612108.png)
